molecular formula C12H8O B14348691 Azuleno[1,2-b]furan CAS No. 92798-12-4

Azuleno[1,2-b]furan

Cat. No.: B14348691
CAS No.: 92798-12-4
M. Wt: 168.19 g/mol
InChI Key: BXCFJKXCTWKKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azuleno[1,2-b]furan is a heterocyclic compound that features a fused ring system combining azulene and furan. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while furan is a five-membered aromatic ring containing one oxygen atom. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azuleno[1,2-b]furan can be synthesized through several methods. One common approach involves the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the successful formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis of related azulene derivatives often involves large-scale reactions using similar starting materials and conditions. The scalability of these methods depends on the availability of precursors and the efficiency of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Azuleno[1,2-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophiles: Such as halogens and sulfonates for substitution reactions.

    Nucleophiles: Such as Grignard reagents and organolithium compounds for addition reactions.

    Cycloaddition Partners: Such as olefins and silyl enol ethers.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or sulfonated derivatives, while nucleophilic addition can produce various substituted this compound compounds.

Mechanism of Action

The mechanism of action of Azuleno[1,2-b]furan involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azuleno[1,2-b]furan is unique due to its combination of azulene and furan rings, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse research applications.

Properties

CAS No.

92798-12-4

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

azuleno[1,2-b]furan

InChI

InChI=1S/C12H8O/c1-2-4-9-8-10-6-7-13-12(10)11(9)5-3-1/h1-8H

InChI Key

BXCFJKXCTWKKCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=COC3=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.